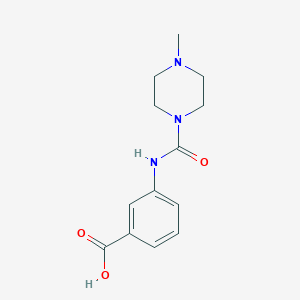

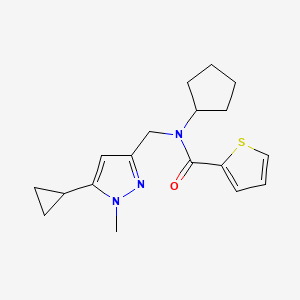

3-(4-Methylpiperazine-1-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .Molecular Structure Analysis

The InChI code for 3-(4-Methylpiperazine-1-carboxamido)benzoic acid is 1S/C13H18N2O2.2ClH/c1-14-6-8-15 (9-7-14)10-11-2-4-12 (5-3-11)13 (16)17;;/h2-5H,6-10H2,1H3, (H,16,17);2*1H .Chemical Reactions Analysis

The synthesis of new amides of the N-methylpiperazine series involved reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .Scientific Research Applications

Synthesis of Antileukemic Agents

Research demonstrates the synthesis of new amides containing an N-methylpiperazine fragment, pivotal in developing antileukemic agents like imatinib. These compounds are synthesized through reactions involving 1-methylpiperazine and various chlorobenzoyl chlorides, leading to intermediates essential for the creation of targeted therapeutic agents (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Advancements in C-H Activation and Coupling Reactions

The development of palladium-catalyzed methodologies for the methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids represents a significant advancement in the field of organic synthesis. This method facilitates the direct modification of benzoic acids and other aliphatic acids, enabling the creation of structurally diverse molecules for further research and application in drug development (Giri et al., 2007).

PARP Inhibition for Cancer Treatment

The identification of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which exhibit significant cellular potency, highlights the therapeutic potential of compounds containing cyclic amine structures. These inhibitors, including 3a (ABT-888), show promise in enhancing cancer treatments through their mechanism of action, which involves interfering with DNA repair pathways in cancer cells (Penning et al., 2009).

Nootropic Activity Exploration

The synthesis and testing of 1,4-Disubstituted 2-Oxopyrrolidines and related compounds for nootropic activity demonstrate the continuous search for compounds that could improve cognitive functions. These studies provide a foundation for developing new agents that could potentially treat cognitive disorders or enhance cognitive performance (Valenta, Urban, Taimr, & Polívka, 1994).

Understanding Supramolecular Architectures

Research into the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid sheds light on the hydrogen-bonding and supramolecular architectures that are fundamental to the design of new materials and pharmaceuticals. These studies contribute to the broader understanding of crystal engineering and host-guest chemistry, which are crucial for developing advanced materials and drug delivery systems (Wang et al., 2011).

properties

IUPAC Name |

3-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-15-5-7-16(8-6-15)13(19)14-11-4-2-3-10(9-11)12(17)18/h2-4,9H,5-8H2,1H3,(H,14,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEVRDDMHCSSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazine-1-carboxamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2940299.png)

![(E)-[(E)-[amino({[(4-bromophenyl)methyl]sulfanyl})methylidene]amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2940305.png)

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2940306.png)

![3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2940307.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2940309.png)

![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)